

4-Acetyl iperidine-1-carbonyl chloride CAS number and properties

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Compound of Interest

Compound Name:	4-Acetyl <p>iperidine-1-carbonyl chloride</p>
Cat. No.:	B039807

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Technical Guide: 4-Acetyl iperidine-1-carbonyl chloride

CAS Number: 59084-16-1

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of **4-Acetyl

iperidine-1-carbonyl chloride**, a key intermediate for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

**4-Acetyl

iperidine-1-carbonyl chloride** is a reactive acyl chloride compound. It is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.^{[1][2]} Its bifunctional nature, containing both a reactive carbonyl chloride and a piperidine scaffold, makes it a versatile reagent in medicinal chemistry.

General Properties

Property	Value	Reference(s)
CAS Number	59084-16-1	[3][4][5]
Molecular Formula	C ₈ H ₁₂ ClNO ₂	[3][4][5]
Molecular Weight	189.64 g/mol	[3][5]
IUPAC Name	1-acetyl <p>iperidine-4-carbonyl chloride</p>	[1][5]
Appearance	White to yellow or brown crystalline powder	[1][3]
Purity	Typically ≥95%	[1][3]

Physicochemical Data

Property	Value	Reference(s)
Melting Point	135-137 °C	[3][4]
Boiling Point	308.0 ± 35.0 °C at 760 mmHg (Predicted)	[2][3]
Density	1.224 g/cm ³	[3][4]
Flash Point	140.1 °C	[3][4]
Solubility	Slightly soluble in Dimethyl sulfoxide (DMSO)	[2][3][4]
Vapor Pressure	0.0007 mmHg at 25°C	[3][4]
Refractive Index	1.496	[3][4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the compound's identity and purity.

- Mass Spectrometry: The NIST Mass Spectrometry Data Center provides reference spectra for 1-Acetyl

iperidine-4-carbonyl chloride, which can be used for identification purposes.[6]

- Infrared (IR) Spectroscopy: The characteristic feature in the IR spectrum for an acyl chloride is a strong carbonyl (C=O) stretching band appearing at a high wavenumber, typically around 1800 cm^{-1} , due to the electron-withdrawing effect of the chlorine atom.[7] The NIST WebBook includes a gas-phase IR spectrum for the parent carboxylic acid, 1-Acetyl-4-piperidinecarboxylic acid, which shows a strong carbonyl absorption, though at a lower frequency than the acyl chloride.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the high reactivity and inherent instability of acyl chlorides, particularly their moisture sensitivity, obtaining high-quality NMR spectra can be challenging, and published data is not readily available. For reference, spectra of related, more stable compounds such as 1-acetyl

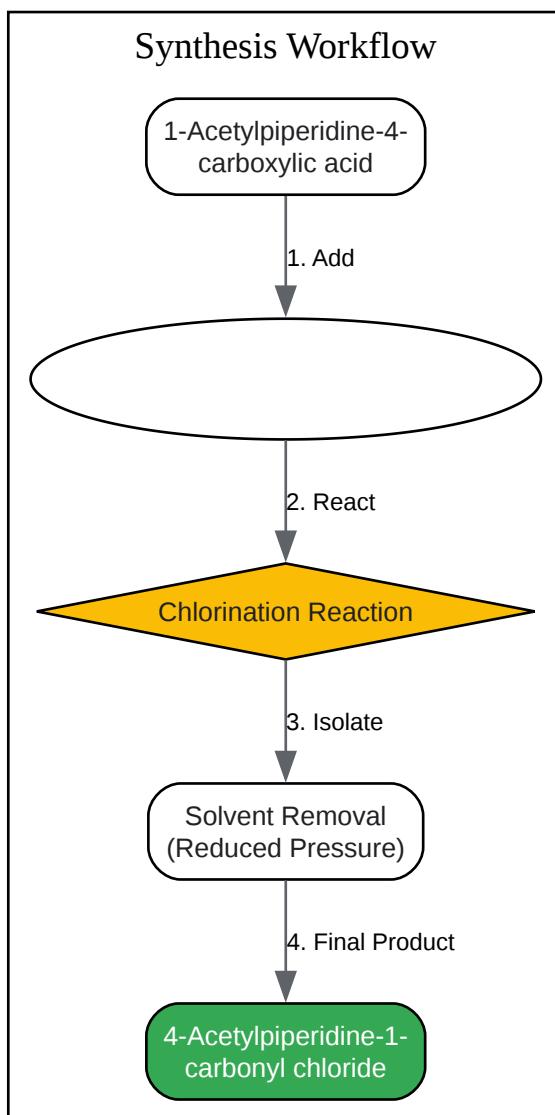
Experimental Protocols

Synthesis of 4-Acetyl

The compound is typically prepared from its corresponding carboxylic acid, 1-acetyl\text{SOCl}_2).

Methodology:

- To a stirred solution of 1-acetyl0\text{ }^\circ\text{C} under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).
- Remove the solvent and excess thionyl chloride under reduced pressure.
- The resulting crude **4-Acetyl can be used directly in subsequent steps or purified by crystallization if necessary.**



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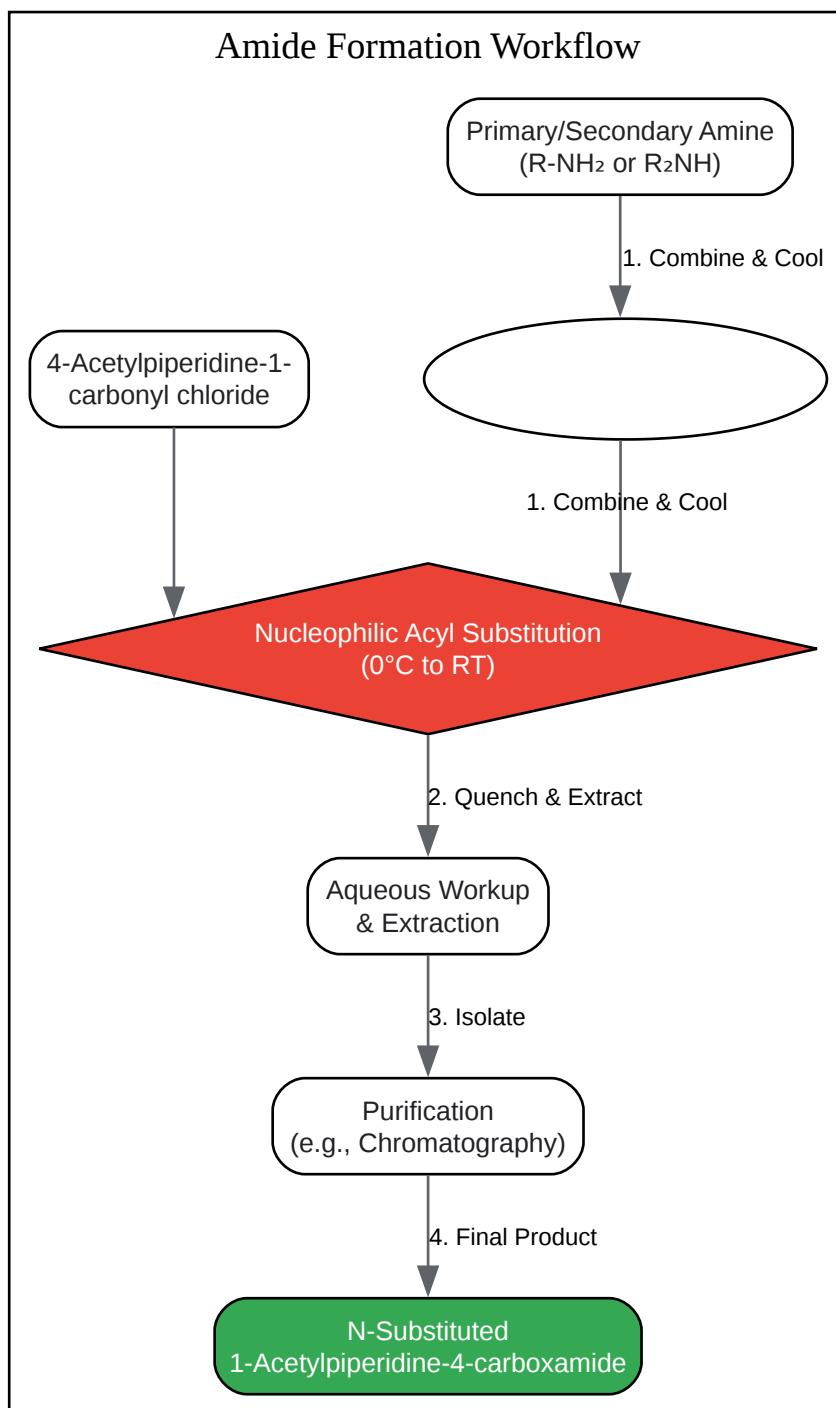
Caption: Synthesis of **4-Acetylpiiperidine-1-carbonyl chloride**.

Application in Amide Synthesis (Amidation)

A primary application of **4-Acetylpiiperidine-1-carbonyl chloride** is the acylation of amines to form amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

General Methodology:

- Dissolve the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) in an inert, anhydrous solvent (e.g., dichloromethane, THF, or Cyrene™) and cool the mixture to 0 °C in an ice bath.[\[11\]](#)[\[12\]](#)
- Slowly add a solution of **4-Acetyl** (1.0 equivalent) in the same solvent to the stirred amine solution. The reaction is often exothermic.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until completion.
- Upon completion, the reaction is typically quenched with water or an aqueous solution. The product can then be extracted with an organic solvent.
- The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude amide product, which can be further purified by column chromatography or crystallization.



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Caption: General workflow for amide synthesis.

Safety, Handling, and Storage

Hazard Identification:

- Causes severe skin burns and eye damage.[[1](#)]
- Harmful if swallowed.[[1](#)]
- May cause respiratory irritation.

Safety Precautions:

- Handle only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
[[1](#)]

Storage and Stability:

- The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).[[3](#)][[4](#)]
- It is hygroscopic.[[1](#)][[3](#)]
- Store in a tightly sealed container in a cool, dry place, typically in a refrigerator.[[1](#)][[3](#)]
- The compound is reported to be unstable at room temperature and may decompose.

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